Methyl 2-(aminomethyl)pentanoate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

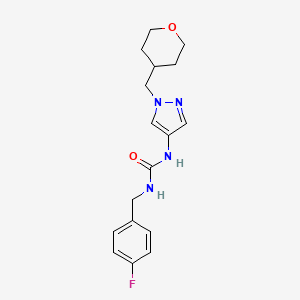

“Methyl 2-(aminomethyl)pentanoate hydrochloride” is a chemical compound with the CAS Number: 2460756-09-4 . It has a molecular weight of 181.66 and is typically in the form of a powder .

Molecular Structure Analysis

The IUPAC name for this compound is “methyl 2-(aminomethyl)pentanoate hydrochloride” and its InChI code is 1S/C7H15NO2.ClH/c1-3-4-6(5-8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“Methyl 2-(aminomethyl)pentanoate hydrochloride” is a powder . It has a molecular weight of 181.66 . The compound is stored at a temperature of 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- Research has been conducted on the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, which show potential as anticancer drugs. These complexes have been tested against various human tumor cell lines, demonstrating significant cytotoxicity, which in some cases surpasses that of traditional chemotherapy agents like doxorubicin, cisplatin, 5-fluorouracil, and etoposide (Basu Baul et al., 2009).

Biofuel Production

- Metabolic engineering of microbial strains has been explored for the production of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates. These isomers have potential applications as biofuels, highlighting the relevance of Methyl 2-(aminomethyl)pentanoate hydrochloride derivatives in renewable energy research (Cann & Liao, 2009).

Medicinal Chemistry

- Novel N-(α-Bromoacyl)-α-amino esters containing the Valyl moiety have been synthesized for potential biological activity screening. These compounds, including derivatives of Methyl 2-(aminomethyl)pentanoate hydrochloride, have been evaluated for cytotoxicity, anti-inflammatory, and antibacterial activities, providing insights into their potential therapeutic applications (Yancheva et al., 2015).

Chemical Catalysis

- The use of Methyl 2-(aminomethyl)pentanoate hydrochloride derivatives in catalysis has been demonstrated in studies such as the cobalt carbonyl-catalyzed hydroesterification of butadiene with carbon monoxide and methanol. This process yields methyl 3-pentenoate, showcasing the application of these derivatives in synthesizing valuable chemical intermediates (Matsuda, 1973).

Biochemical Studies

- In biochemical research, the metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets has been investigated, revealing insights into the catabolism and amination pathways of this compound. Such studies are crucial for understanding the metabolic processes involving derivatives of Methyl 2-(aminomethyl)pentanoate hydrochloride and their implications in diabetes research (Hutton, Sener, & Malaisse, 1979).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2-(aminomethyl)pentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-4-6(5-8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULPRAAKXMPKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(aminomethyl)pentanoate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2575678.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2575687.png)

![2-{[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2575688.png)

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2575692.png)

![N-acetyl-N-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide](/img/structure/B2575694.png)